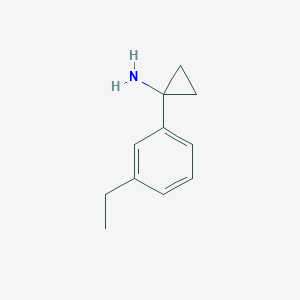![molecular formula C12H9NO2 B1506193 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one CAS No. 5252-47-1](/img/structure/B1506193.png)
2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one
Übersicht
Beschreibung
2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one is a chemical compound . It is a structural motif occurring in a number of natural products with a wide range of important biological activities such as anticancer, antibacterial, antimalarial, anti-inflammatory, and antifungal properties .
Synthesis Analysis
A series of uniquely functionalized 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy . The synthesis of these compounds involves acid-catalyzed tandem reactions between 4-hydroxy-1-methylquinolin-2 (1H)-one and propargylic alcohols .Molecular Structure Analysis
The molecular structure of 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one involves a fused pyrrole ring . The structure of this compound is complex and involves several functional groups .Chemical Reactions Analysis
The chemical reactions involving 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one are complex and involve several steps. These reactions proceed via either a Friedel–Crafts-type allenylation followed by 6-endo-dig cyclization sequence to form pyrano[3,2-c]quinolones or a Friedel–Crafts-type alkylation and 5-exo-dig ring closure sequence to afford furo[3,2-c]quinolones .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one are not fully described in the available literature .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyranoquinolones
The synthesis of pyranoquinolones is a significant application of this compound. Researchers have described acid-catalyzed tandem reactions that lead to the formation of pyrano[3,2-c]quinolones . These reactions are crucial for developing compounds with potential anticancer, antibacterial, antimalarial, anti-inflammatory, and antifungal properties .
Anticancer Activity
Pyranoquinolones exhibit a wide range of biological activities, including anticancer effects. Alkaloids such as zanthosimuline and huajiaosimuline, which can be synthesized from pyranoquinolones, have shown cytotoxicity against cancer cells, marking them as potential anticancer agents .
Antibacterial and Antimalarial Properties
The antibacterial and antimalarial properties of pyranoquinolones are well-documented. These compounds inhibit calcium signaling, TNF-α, platelet aggregation, and nitric oxide production, which are vital pathways in the pathogenesis of various bacterial and parasitic infections .
Anti-inflammatory and Antifungal Effects
2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one derivatives have been reported to possess anti-inflammatory and antifungal activities. These properties make them valuable in the development of new therapeutic agents for treating inflammatory conditions and fungal infections .
Inhibition of Calcium Signaling
Calcium signaling is a critical cellular process, and its inhibition is a notable application of pyranoquinolones. This activity is essential in the context of various diseases where calcium signaling plays a role, such as in certain cardiovascular diseases .
Pharmaceutical Drug Development
The structural motif of pyranoquinolones is present in many natural products with significant pharmaceutical applications. The synthesis and modification of this compound can lead to the development of new drugs with anti-inflammatory, anti-cancer, anti-diabetic, and anti-psychotic effects .
Organic Chemistry and Catalysis
In organic chemistry, pyranoquinolones are used in multi-component reactions catalyzed by L-proline. These reactions are efficient strategies for assembling complex products, especially in the area of heterocycles and natural products .
Pharmacokinetic Studies
Pyranoquinolone derivatives have been subject to pharmacokinetic studies to ascertain their stability in various biological environments. These studies are crucial for determining the potential of these compounds as therapeutic agents .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that similar compounds have been evaluated for their antileishmanial efficacy , suggesting potential targets within the Leishmania species.
Mode of Action
Based on its structural similarity to other quinoline-based compounds, it may interact with its targets to inhibit their function, leading to its observed biological effects .
Biochemical Pathways
Related compounds have been shown to exhibit a broad spectrum of biological activity, suggesting that multiple pathways may be affected .
Pharmacokinetics
In vitro studies have ascertained the stability of similar compounds in both simulated gastric fluid and simulated intestinal fluid .
Result of Action
Similar compounds have demonstrated potential in vitro antileishmanial activity .
Action Environment
The stability of similar compounds has been confirmed in both simulated gastric fluid and simulated intestinal fluid , suggesting that these compounds may be stable under various physiological conditions.
Eigenschaften
IUPAC Name |
2,3-dihydropyrano[3,2-f]quinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-10-5-7-15-11-4-3-9-8(12(10)11)2-1-6-13-9/h1-4,6H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHUCTUXZYNJKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C3=C(C=C2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717228 | |
| Record name | 2,3-Dihydro-1H-pyrano[3,2-f]quinolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one | |
CAS RN |
5252-47-1 | |
| Record name | 2,3-Dihydro-1H-pyrano[3,2-f]quinolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Imidazo[1,2-A]pyridin-3-ylboronic acid](/img/structure/B1506121.png)

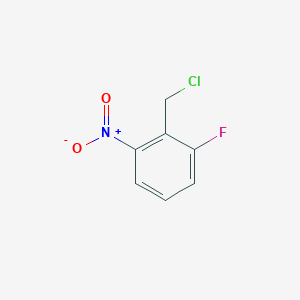

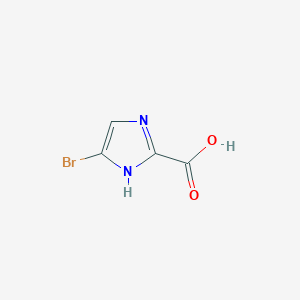

![2-Isopropyl-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-C]pyridine](/img/structure/B1506133.png)
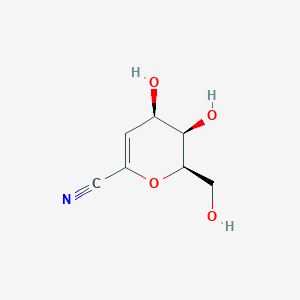
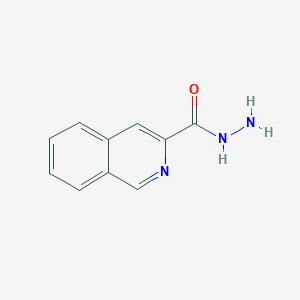
![6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1506147.png)

